3-Bromo-N-cyclopentyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide
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Overview
Description
3-Bromo-N-cyclopentyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom, a cyclopentyl group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-cyclopentyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-cyclopentyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-Bromo-N-cyclopentyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 3-Bromo-N-cyclopentyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This interaction can lead to the modulation of various biochemical pathways, ultimately affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-cyclopentyl-5-(1H-pyrazol-4-yl)benzamide: Lacks the methyl group on the pyrazole ring.
3-Bromo-N-cyclopentyl-5-(1-methyl-1H-pyrazol-3-yl)benzamide: The pyrazole ring is substituted at a different position.
3-Bromo-N-cyclopentyl-5-(1-methyl-1H-pyrazol-5-yl)benzamide: The pyrazole ring is substituted at the 5-position instead of the 4-position
Uniqueness
The unique combination of the bromine atom, cyclopentyl group, and 1-methyl-1H-pyrazol-4-yl moiety in 3-Bromo-N-cyclopentyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C16H18BrN3O |
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Molecular Weight |
348.24 g/mol |
IUPAC Name |
3-bromo-N-cyclopentyl-5-(1-methylpyrazol-4-yl)benzamide |
InChI |
InChI=1S/C16H18BrN3O/c1-20-10-13(9-18-20)11-6-12(8-14(17)7-11)16(21)19-15-4-2-3-5-15/h6-10,15H,2-5H2,1H3,(H,19,21) |
InChI Key |
MRZLSDJWBPCWCC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC(=C2)Br)C(=O)NC3CCCC3 |
Origin of Product |
United States |
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